4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Description
4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound 4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are Mnk1 and Mnk2 . These kinases play a crucial role in tumor development .
Mode of Action
The compound interacts with its targets, Mnk1 and Mnk2, showing high potency with IC values of 0.8 and 1.5 nM respectively . It also demonstrates good selectivity among 30 selected kinases .
Biochemical Pathways
The compound affects the Mnk-eIF4E axis, which is vital in tumor development . It effectively downregulates the downstream proteins -eIF4E, Mcl-1, and c-myc .
Pharmacokinetics
The compound exhibits remarkable stability in rat plasma and rat and human microsomes . This stability impacts its bioavailability, making it a promising candidate for cancer therapy .
Result of Action
The compound significantly suppresses the growth of MOLM-13 and K562 cell lines and causes cell cycle arrest . This leads to molecular and cellular effects that inhibit tumor growth .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
The compound 4-(Indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been found to interact with certain enzymes and proteins. It has been identified as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . The compound’s interaction with these enzymes suggests its potential role in biochemical reactions.
Cellular Effects
In cellular studies, this compound has shown to suppress the growth of certain cell lines and cause cell cycle arrest . It has been observed to effectively downregulate the downstream proteins -eIF4E, Mcl-1, and c-myc . These findings suggest that the compound has significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a dual kinase inhibitor, it inhibits both CK2 and GSK3β, preventing the deactivation of the tumor suppressor protein PTEN .
Temporal Effects in Laboratory Settings
It has been observed to exhibit remarkable stability in rat plasma and rat and human microsomes .
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-15-6-11-19-21(14-15)30-23(24-19)25-22(27)17-7-9-18(10-8-17)31(28,29)26-13-12-16-4-2-3-5-20(16)26/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHOLQLYDHNCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.